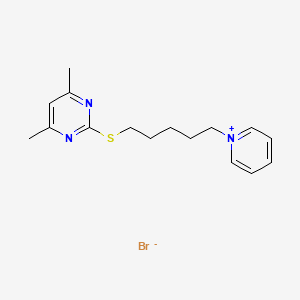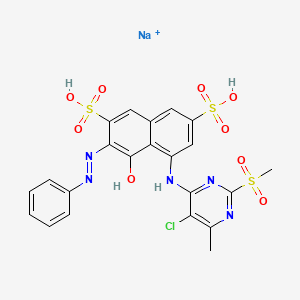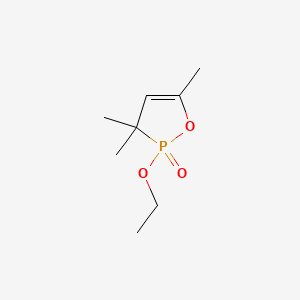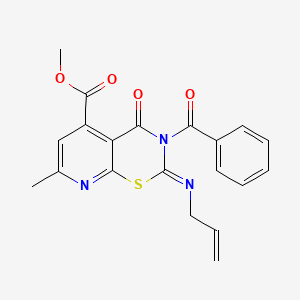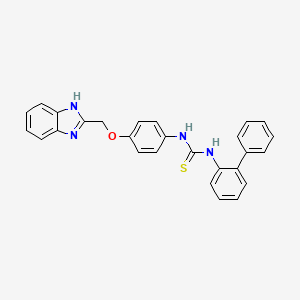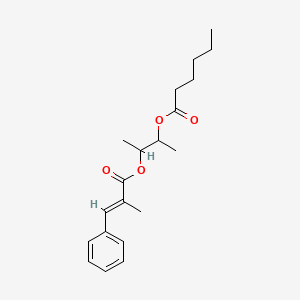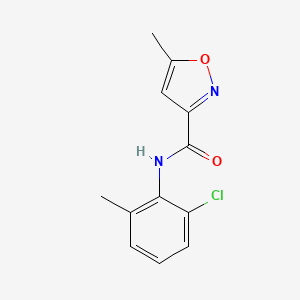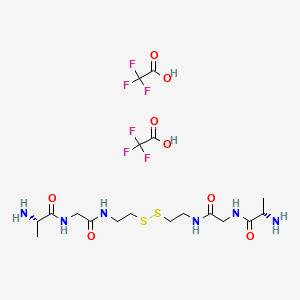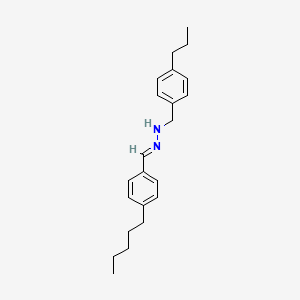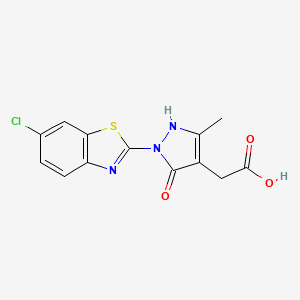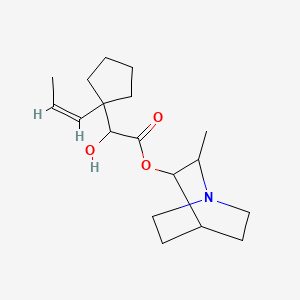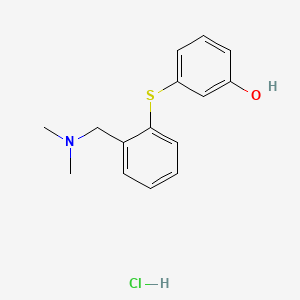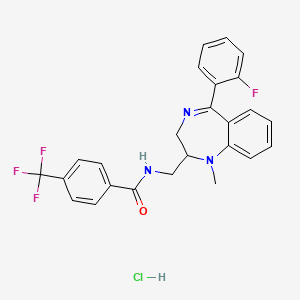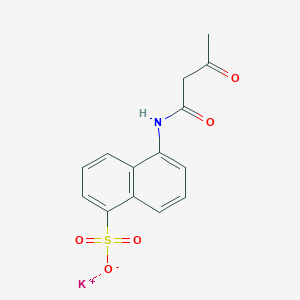
potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate is a chemical compound that belongs to the class of naphthalenesulfonates These compounds are derivatives of sulfonic acid containing a naphthalene functional unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate typically involves the reaction of naphthalene-1-sulfonic acid with 3-oxobutanoyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Naphthalene-1-sulfonic acid+3-oxobutanoyl chloride+KOH→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.
Scientific Research Applications
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in the study of enzyme interactions and protein binding due to its ability to interact with biological molecules.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonate: Another naphthalenesulfonate with similar chemical properties but different applications.
Naphthalene-1,5-disulfonate: Contains two sulfonate groups, leading to different reactivity and uses.
Uniqueness
Potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
147152-82-7 |
|---|---|
Molecular Formula |
C14H12KNO5S |
Molecular Weight |
345.41 g/mol |
IUPAC Name |
potassium;5-(3-oxobutanoylamino)naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H13NO5S.K/c1-9(16)8-14(17)15-12-6-2-5-11-10(12)4-3-7-13(11)21(18,19)20;/h2-7H,8H2,1H3,(H,15,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
QGZCUUQPZKGEPF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


